molecular formula C8H6F2O3 B1143039 Methyl 3,5-difluoro-2-hydroxybenzoate CAS No. 180068-67-1

Methyl 3,5-difluoro-2-hydroxybenzoate

Cat. No.: B1143039
CAS No.: 180068-67-1
M. Wt: 188.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It is a fluorinated derivative of methyl salicylate, characterized by the presence of two fluorine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring. This compound is used primarily in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-hydroxybenzoate can be synthesized through various methods. One common approach involves the esterification of 3,5-difluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction, which involves the diazotization of 3,5-difluoroaniline followed by hydrolysis, can be adapted to a continuous-flow setup to produce the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-difluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-difluoro-2-hydroxybenzoate is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 3,5-difluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHUQIMIBVYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.